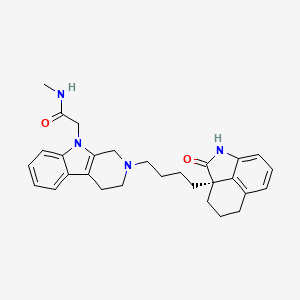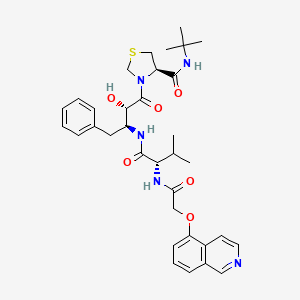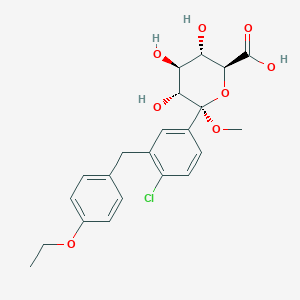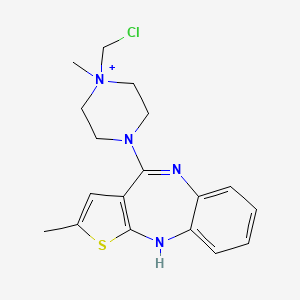
Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core aglycone structure, followed by the sequential addition of various substituents and functional groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing advanced techniques such as catalytic reactions and automated synthesis.
化学反応の分析
Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups and substituents on the compound.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has potential applications in the study of cellular processes and interactions due to its ability to interact with various biomolecules. In medicine, it may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Compared to other similar compounds, Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- stands out due to its unique combination of functional groups and substituents. Similar compounds may include other aglycones with different substituents or functional groups, each with its own distinct properties and applications. The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological interactions.
特性
分子式 |
C97H108Cl2N12O23 |
|---|---|
分子量 |
1880.9 g/mol |
IUPAC名 |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-[(4-butoxyphenyl)methylamino]-6-[3-(dimethylamino)propylcarbamoyl]-4,5-dihydroxyoxan-2-yl]oxy-22-[(4-butoxyphenyl)methyl-methylamino]-5,32-dichloro-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C97H108Cl2N12O23/c1-8-10-36-128-58-23-16-51(17-24-58)48-102-82-85(118)86(119)88(96(127)101-33-13-35-110(5)6)134-97(82)133-87-73-42-56-43-74(87)132-71-31-22-55(40-65(71)98)84(117)81-94(125)107-79(90(121)100-32-12-34-109(3)4)63-44-57(112)45-69(115)75(63)62-39-53(20-29-67(62)113)77(91(122)108-81)104-92(123)78(56)105-93(124)80-64-46-61(47-70(116)76(64)99)131-72-41-54(21-30-68(72)114)83(111(7)49-52-18-25-59(26-19-52)129-37-11-9-2)95(126)103-66(89(120)106-80)38-50-14-27-60(130-73)28-15-50/h14-31,39-47,66,77-86,88,97,102,112-119H,8-13,32-38,48-49H2,1-7H3,(H,100,121)(H,101,127)(H,103,126)(H,104,123)(H,105,124)(H,106,120)(H,107,125)(H,108,122)/t66-,77-,78-,79+,80+,81+,82-,83+,84-,85-,86+,88+,97-/m1/s1 |
InChIキー |
UZBILFDARIZKEX-MMQGIWKUSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O4)C=C2)C(=O)N1)N(C)CC1=CC=C(C=C1)OCCCC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
正規SMILES |
CCCCOC1=CC=C(C=C1)CNC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O4)C=C2)C(=O)N1)N(C)CC1=CC=C(C=C1)OCCCC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


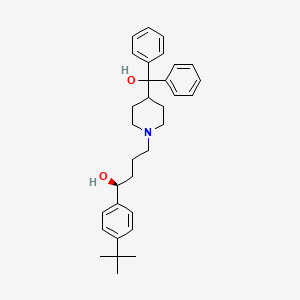
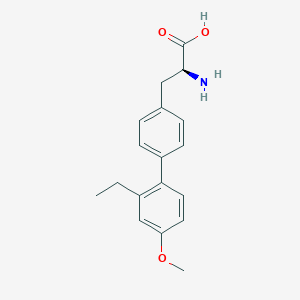
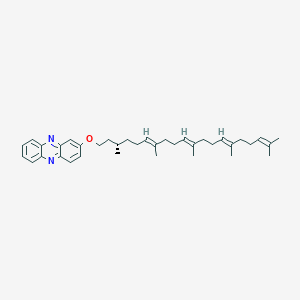

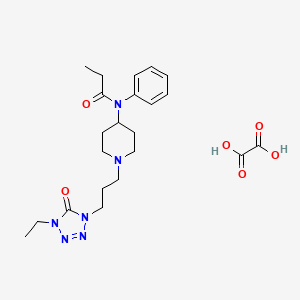
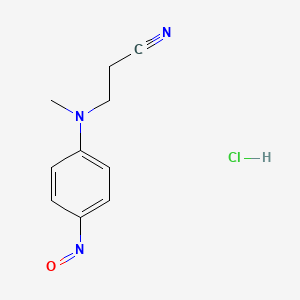

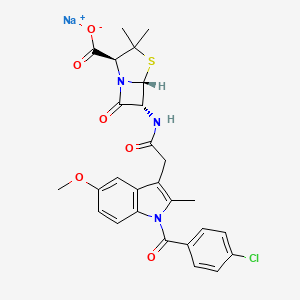
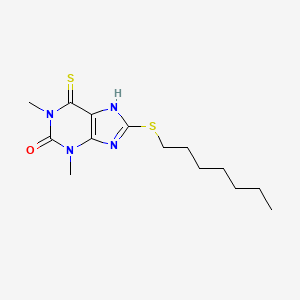
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
